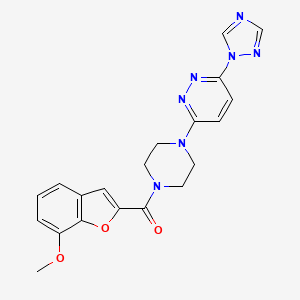

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .Applications De Recherche Scientifique

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone has several potential applications in scientific research due to its structural features, which include a 1,2,4-triazole ring, a pyridazine moiety, and a benzofuran unit. Here is a comprehensive analysis of its unique applications:

Anticancer Activity

Compounds with a 1,2,4-triazole ring have been studied for their potential as anticancer agents. The ability to form hydrogen bonds with different targets can improve pharmacokinetics and pharmacological properties . This compound could be designed to target specific cancer cell lines, offering a new avenue for cancer treatment.

Antimicrobial Properties

Derivatives of 1,2,4-triazole have shown promising results as antimicrobial agents. The compound could be evaluated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics .

Antioxidant Effects

The antioxidant properties of triazole derivatives make them candidates for combating oxidative stress-related diseases. This compound could be assessed for its ability to scavenge free radicals, which is beneficial in preventing or treating conditions caused by oxidative damage .

Enzyme Inhibition

Triazole derivatives have been used to inhibit enzymes that are crucial for the survival of cancer cells. For instance, letrozole and anastrozole, containing a 1,2,4-triazole ring, are FDA-approved for treating breast cancer . The compound could be explored for its enzyme inhibition properties in various diseases.

Antiviral Applications

The structural complexity of triazole derivatives allows them to interact with viral proteins. This compound could be investigated for its potential to inhibit viruses, including novel strains, which could be particularly relevant in the context of emerging infectious diseases .

Drug Resistance Modulation

The issue of drug resistance is a significant challenge in the treatment of various diseases. Triazole derivatives can be designed to overcome resistance mechanisms in pathogens or cancer cells. This compound’s potential to modulate drug resistance could be a vital research area .

Molecular Docking Studies

Molecular docking studies can predict how well a compound will bind to a target protein. This compound’s interaction with aromatase enzymes or other targets could be computationally modeled to understand its binding modes and mechanism of action .

Pharmacokinetic Enhancements

The presence of a triazole ring can improve the pharmacokinetic profile of pharmaceutical compounds. Research into how this compound affects absorption, distribution, metabolism, and excretion could lead to the development of drugs with better efficacy and reduced side effects .

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines

Mode of Action

The triazole ring, a common feature in this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows for various types of binding to the target enzyme, potentially altering its function . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous

Propriétés

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-11-16(30-19(14)15)20(28)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-21-12-22-27/h2-6,11-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPXXJYMKLDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B2779126.png)

![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2779130.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)